molecular formula C10H10O3 B104901 Methyl 3-oxo-2-phenylpropanoate CAS No. 19242-49-0

Methyl 3-oxo-2-phenylpropanoate

Cat. No.: B104901
CAS No.: 19242-49-0
M. Wt: 178.18 g/mol
InChI Key: ORJFSDFCHJQCOH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-phenylpropanoate, also known as methyl benzoylacetate, is an organic compound with the molecular formula C10H10O3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and is a valuable intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-2-phenylpropanoate can be synthesized through several methods. One common method involves the esterification of benzoylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Claisen condensation of ethyl acetate with benzaldehyde, followed by hydrolysis and esterification to yield this compound . This method provides a high yield of the desired product and is commonly used in industrial settings.

Industrial Production Methods

In industrial production, this compound is often synthesized using large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-phenylpropanoate involves its reactivity as an electrophile in various chemical reactions. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Methyl 3-oxo-2-phenylpropanoate can be compared with similar compounds such as:

Uniqueness

This compound is unique due to its specific reactivity and the position of the carbonyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-oxo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFSDFCHJQCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884197
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5894-79-1
Record name Benzeneacetic acid, α-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5894-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-formyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl formylphenylacetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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